Anantin (linear sequence) Trifluoroacetate
CAS No.: 348600-37-3
Cat. No.: VC3230524
Molecular Formula: C92H112F3N21O26
Molecular Weight: 1985 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 348600-37-3 |
---|---|
Molecular Formula | C92H112F3N21O26 |
Molecular Weight | 1985 g/mol |
IUPAC Name | (3S)-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(5S,8S,14S,20S,23S)-20-(2-amino-2-oxoethyl)-5-benzyl-8-[(2S)-butan-2-yl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21,25-octaoxo-1,4,7,10,13,16,19,22-octazacyclopentacosane-23-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C90H111N21O24.C2HF3O2/c1-5-48(3)77-88(132)98-45-75(120)101-62(34-54-39-93-58-25-17-16-24-57(54)58)80(124)96-43-73(118)103-64(36-69(91)114)84(128)106-65(37-70(115)94-41-71(116)100-60(86(130)110-77)31-51-20-12-8-13-21-51)87(131)111-78(49(4)6-2)89(133)107-59(30-50-18-10-7-11-19-50)79(123)95-42-72(117)102-63(35-55-40-92-47-99-55)83(127)105-61(32-53-26-28-56(113)29-27-53)82(126)109-68(46-112)81(125)97-44-74(119)104-66(38-76(121)122)85(129)108-67(90(134)135)33-52-22-14-9-15-23-52;3-2(4,5)1(6)7/h7-29,39-40,47-49,59-68,77-78,93,112-113H,5-6,30-38,41-46H2,1-4H3,(H2,91,114)(H,92,99)(H,94,115)(H,95,123)(H,96,124)(H,97,125)(H,98,132)(H,100,116)(H,101,120)(H,102,117)(H,103,118)(H,104,119)(H,105,127)(H,106,128)(H,107,133)(H,108,129)(H,109,126)(H,110,130)(H,111,131)(H,121,122)(H,134,135);(H,6,7)/t48-,49-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,77-,78-;/m0./s1 |
Standard InChI Key | CTIYFVCHHKMKRL-IGDLCCEUSA-N |
Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CC(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)CC(=O)N)CC7=CNC8=CC=CC=C87.C(=O)(C(F)(F)F)O |
SMILES | CCC(C)C1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C(=O)N1)CC2=CC=CC=C2)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC=N4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=CC=C6)C(=O)O)CC(=O)N)CC7=CNC8=CC=CC=C87.C(=O)(C(F)(F)F)O |
Canonical SMILES | CCC(C)C1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C(=O)N1)CC2=CC=CC=C2)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC=N4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=CC=C6)C(=O)O)CC(=O)N)CC7=CNC8=CC=CC=C87.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Anantin is a peptide compound composed of multiple amino acid residues. A closely related compound called des-phe-anantin has also been identified, which is structurally identical to anantin except for the absence of a phenylalanine residue . The structures of both compounds have been determined through peptide sequencing and two-dimensional nuclear magnetic resonance (2D NMR) investigations .
The trifluoroacetate component (C₂F₃O₂⁻) serves as the counter-ion to the positively charged amino groups in the peptide structure. Derived from trifluoroacetic acid, this strong halogenated derivative of acetic acid is frequently used in peptide synthesis and acid-catalyzed reactions . The molecular weight of the trifluoroacetate anion alone is 113.02 g/mol .
Physical and Chemical Properties
The trifluoroacetate salt formation significantly influences the compound's solubility characteristics, typically enhancing water solubility while maintaining reasonable solubility in organic solvents. This dual solubility profile makes anantin trifluoroacetate particularly versatile for various experimental applications .
During the formation of trifluoroacetate salts in solid-phase peptide synthesis, trifluoroacetylation can occur through a mechanism involving trifluoroacetoxymethyl groups on resin supports. This process involves the transfer of trifluoroacetyl groups from hydroxyl to amine groups during neutralization with tertiary amine , which may be relevant to understanding the chemical behavior of anantin trifluoroacetate.
Biological Activity and Mechanism of Action
ANF Receptor Antagonism
The primary biological function of anantin trifluoroacetate is its antagonism of ANF receptors. ANF typically binds to membrane-bound receptors, activating particulate guanylyl cyclase, which catalyzes the formation of cGMP as a second messenger . Anantin competitively binds to ANF receptors without triggering guanylyl cyclase activation, thereby preventing ANF-induced intracellular cGMP accumulation .
This competitive binding mechanism has been confirmed through receptor studies showing that both anantin and ANF interact with the same receptor site . The ability to block ANF receptor signaling without activating the receptor makes anantin trifluoroacetate an invaluable tool for investigating ANF-mediated physiological processes and distinguishing them from other signaling pathways.
Comparative Potency
Receptor binding studies have quantified anantin's antagonistic potency. The compound inhibits the binding of 125I-labeled ANF with an IC50 (half-maximal inhibitory concentration) of 1.0 μM, which is approximately 4,000-fold less potent than rat ANF(103-126), also known as atriopeptin III . The dissociation constants (Kd) for anantin and ANF are 610 nM and 18.9 pM, respectively, while both compounds demonstrate similar receptor densities (4.3 pmol/mg protein for anantin and 4.8 pmol/mg protein for ANF) .
The related compound des-phe-anantin exhibits significantly reduced potency, being approximately 50 times less effective than anantin . This substantial difference highlights the critical importance of the phenylalanine residue for optimal ANF receptor binding.
Table 1: Comparative Binding Properties of ANF, Anantin, and Des-phe-anantin
Compound | IC50 | Kd | Receptor Density | Relative Potency |
---|---|---|---|---|
ANF (rat ANF 103-126) | ~0.25 nM* | 18.9 pM | 4.8 pmol/mg protein | 4,000× (reference) |
Anantin | 1.0 μM | 610 nM | 4.3 pmol/mg protein | 1× |
Des-phe-anantin | ~50 μM* | Not reported | Not reported | 0.02× |
*Estimated values based on reported relative potencies
Research Applications and Tissue Studies
Application in Diverse Tissue Research
Anantin has been employed in numerous studies involving various tissue types, demonstrating its utility as a research tool for understanding ANF-mediated processes. These studies span multiple species and tissue types, providing insights into the physiological roles of ANF across different systems .
Table 2: Tissues Studied Using Anantin as an ANF Receptor Antagonist
Pharmacological Properties
Structure-Activity Relationships
The comparison between anantin and des-phe-anantin provides valuable insights into structure-activity relationships for ANF receptor antagonists. The 50-fold reduction in potency observed with des-phe-anantin demonstrates the critical importance of the phenylalanine residue for receptor binding . This finding suggests that this amino acid likely interacts with a specific hydrophobic pocket in the ANF receptor, significantly contributing to binding affinity.
These structure-activity insights could potentially guide the development of more potent or selective ANF receptor antagonists. Understanding which structural components are essential for receptor binding and which may be modified without loss of activity is crucial for rational drug design in this area.
Other Biological Activities
Despite its significant activity at ANF receptors, anantin has been tested for antimicrobial properties against a broad variety of bacteria and fungi, with no significant antimicrobial activity observed . This finding indicates that the peptide's biological effects are highly specific to ANF receptor antagonism rather than exhibiting broader antimicrobial properties that might be expected from a compound produced by Streptomyces species.
Toxicological Considerations
While specific toxicological data for anantin trifluoroacetate is limited in the available research, some insights can be gained from studies on trifluoroacetate compounds. Trifluoroacetic acid and its salts have been studied for their toxicological properties, with trifluoroacetate generally showing relatively low acute toxicity in animal models .
Synthesis and Preparation
Isolation from Natural Sources
Anantin was originally isolated from cultures of Streptomyces coerulescens, a soil bacterium known for producing various bioactive compounds . The isolation process typically involves culturing the microorganism under appropriate conditions followed by extraction and purification of the bioactive peptide.
Trifluoroacetate Salt Formation
The trifluoroacetate salt form is likely prepared by treating the isolated peptide with trifluoroacetic acid followed by appropriate purification steps. In peptide chemistry, trifluoroacetate salts are commonly formed during solid-phase peptide synthesis, particularly when trifluoroacetic acid is used for cleavage from solid supports .
The mechanism of trifluoroacetylation in solid-phase peptide synthesis involves trifluoroacetoxymethyl groups on resin supports reacting with resin-bound amines through an intersite nucleophilic reaction . This process may be relevant to understanding the chemical behavior and preparation of anantin trifluoroacetate.
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